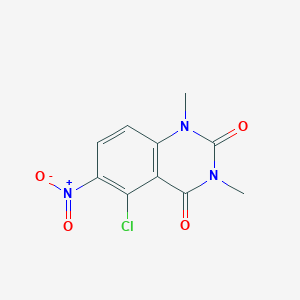
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 5-chloro-1,3-dimethylquinazoline-2,4-dione using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 5-Amino-1,3-dimethyl-6-nitroquinazoline-2,4-dione.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the nitro and chloro substituents.
5-Chloro-1,3-dimethylquinazoline-2,4-dione: Similar structure but without the nitro group.
6-Nitroquinazoline-2,4-dione: Similar structure but without the chloro and dimethyl groups.
Uniqueness
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is unique due to the presence of both the nitro and chloro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClN3O4 |
|---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
5-chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-5-3-4-6(14(17)18)8(11)7(5)9(15)13(2)10(12)16/h3-4H,1-2H3 |
InChI Key |
IQWFDHUXCIOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















